molecular formula C8H9NO4S B2361829 2-(Ethoxycarbonyl)-5-methyl-1,3-thiazole-4-carboxylic acid CAS No. 2166747-38-0

2-(Ethoxycarbonyl)-5-methyl-1,3-thiazole-4-carboxylic acid

Cat. No.: B2361829
CAS No.: 2166747-38-0
M. Wt: 215.22
InChI Key: UUORYRLMSXSVLB-UHFFFAOYSA-N
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Description

Ethoxycarbonyl compounds are a class of organic compounds that contain an ethoxycarbonyl group (-COOCH2CH3). This group is often found in esters and amides, which are common in a wide variety of chemical and biological applications .


Synthesis Analysis

The synthesis of ethoxycarbonyl compounds often involves reactions such as ethoxylation . Ethoxylation is a chemical reaction in which ethylene oxide is added to a substrate, usually an alcohol or phenol . The process typically involves the use of a catalyst .


Molecular Structure Analysis

The molecular structure of ethoxycarbonyl compounds typically includes a carbonyl group (C=O) attached to an ethoxy group (-OCH2CH3). The exact structure can vary depending on the specific compound .


Chemical Reactions Analysis

Ethoxycarbonyl compounds can participate in a variety of chemical reactions. For example, they can undergo Suzuki–Miyaura coupling, a widely-used reaction in organic chemistry that forms carbon-carbon bonds .


Physical and Chemical Properties Analysis

The physical and chemical properties of ethoxycarbonyl compounds can vary widely depending on their specific structure. Generally, these compounds are stable and readily prepared, making them useful in a variety of applications .

Scientific Research Applications

Organic Synthesis and Chemical Transformations

  • 2-(Ethoxycarbonyl)-5-methyl-1,3-thiazole-4-carboxylic acid and its derivatives are utilized in the synthesis of various organic compounds. For example, reactions involving ethoxycarbonyl isothiocyanate with aminothiazoles result in a range of compounds like thiazolo s-triazines, thioureas, and alkyl-N-thiazolyl carbamates (Nagano, Matsui, Tobitsuka, & Oyamada, 1972).

Biological Material Studies

  • This compound has been found widely distributed in various organisms, including eukaryotes, archaebacteria, and eubacteria, suggesting a role as a potentially unrecognized coenzyme due to its structure and prevalence (White, 1990).

Heterocyclic Compound Synthesis

  • The thiazole structure of this compound is key in the synthesis of various heterocyclic compounds. For instance, it's involved in the creation of pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates, which have significant applications in medicinal chemistry (Žugelj, Albreht, Uršič, Svete, & Stanovnik, 2009).

Crystallography and Structure Analysis

Pharmaceutical Compound Synthesis

Antimicrobial Studies

  • Ethyl-5-(ethoxycarbonyl)-4-methylthiazol-2-yl-carbamate compounds, derived from this acid, have been researched for their antimicrobial activities, highlighting its potential in developing new antibacterial agents (Mruthyunjayaswamy & Basavarajaiah, 2009).

Mechanism of Action

The mechanism of action of ethoxycarbonyl compounds can vary greatly depending on their specific structure and the context in which they are used. For example, in the Suzuki–Miyaura coupling reaction, the ethoxycarbonyl compound can act as a nucleophile, reacting with a palladium catalyst to form a new carbon-carbon bond .

Safety and Hazards

The safety and hazards associated with ethoxycarbonyl compounds can vary depending on the specific compound. Some general precautions include avoiding ingestion and inhalation, and using appropriate personal protective equipment when handling these chemicals .

Future Directions

The future directions for research and application of ethoxycarbonyl compounds are vast. They are used in a wide range of fields, from pharmaceuticals to materials science, and ongoing research continues to uncover new potential uses and synthesis methods .

Properties

IUPAC Name

2-ethoxycarbonyl-5-methyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-3-13-8(12)6-9-5(7(10)11)4(2)14-6/h3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUORYRLMSXSVLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C(S1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2166747-38-0
Record name 2-(ethoxycarbonyl)-5-methyl-1,3-thiazole-4-carboxylic acid
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